molecular formula C22H18N2O3S2 B2504586 N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide CAS No. 898459-42-2

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide

Cat. No.: B2504586
CAS No.: 898459-42-2
M. Wt: 422.52
InChI Key: OICSVOYXEPKAQQ-UHFFFAOYSA-N
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Description

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide is a synthetic small molecule of significant interest in fundamental neuroscience and medicinal chemistry research. This compound belongs to a class of N-(thiazol-2-yl)-benzamide analogs that have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC) , a unique member of the Cys-loop receptor superfamily of ligand-gated ion channels . Its primary research value lies in its function as a negative allosteric modulator (NAM) of ZAC, providing a potent and selective pharmacological tool to probe the receptor's structure and physiological function, which remains poorly elucidated . In vitro electrophysiological studies on related analogs demonstrate that these compounds exert their effect through state-dependent, non-competitive antagonism of Zn2+- and H+-evoked ZAC signaling, with activity in the low-micromolar IC50 range (1-3 µM) . Research suggests that the mechanism of action involves binding to the transmembrane and/or intracellular domains of the receptor, rather than the orthosteric site, effectively inhibiting ion channel opening . The benzothiazole moiety is a privileged structure in neuroactive compounds, known to contribute to favorable properties for central nervous system (CNS) drug discovery, including the ability to cross the blood-brain barrier . This compound is presented exclusively for scientific investigation. It is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers handling this material should adhere to appropriate safety protocols and consult relevant material safety data sheets.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S2/c1-2-29(26,27)16-9-7-8-15(14-16)21(25)23-18-11-4-3-10-17(18)22-24-19-12-5-6-13-20(19)28-22/h3-14H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICSVOYXEPKAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide typically involves the reaction of 2-aminobenzothiazole with an appropriate benzoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide or benzothiazole rings are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

The compound is primarily studied for its potential as an inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). These enzymes are critical in various biological processes, including pain modulation and inflammation. Inhibition of these enzymes can lead to significant therapeutic effects in pain management and other conditions.

Structure-Activity Relationship Studies

Recent studies have focused on the structure-activity relationship (SAR) of benzothiazole-phenyl-based compounds. These studies aim to optimize the efficacy and selectivity of inhibitors targeting sEH and FAAH.

Key Findings from SAR Studies

  • Benzothiazole Moiety : The presence of the benzothiazole ring is crucial for the biological activity of these compounds. Modifications to this moiety can significantly affect binding affinity and inhibitory potency.
  • Phenyl Substituents : Variations in the phenyl substituents attached to the benzothiazole can enhance or diminish inhibitory activity. For instance, certain electron-donating groups have been shown to improve binding interactions with target enzymes.

Dual Inhibitors Development

A notable study reported the synthesis and evaluation of dual sEH/FAAH inhibitors based on benzothiazole-phenyl structures. The findings indicated that specific analogs exhibited low nanomolar inhibition potencies for both enzymes, demonstrating their potential as effective analgesics without the risk of drug-drug interactions associated with co-administration of separate inhibitors .

Pain Management Applications

In vivo studies have demonstrated that compounds similar to N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide can produce significant antinociceptive effects in animal models. These studies highlight the compound's potential for treating chronic pain conditions while minimizing side effects typically associated with conventional analgesics .

Comparative Data Table

The following table summarizes key characteristics and findings related to this compound and its analogs:

Compound NameTarget EnzymeInhibition Potency (nM)Therapeutic Use
This compoundsEH/FAAH< 50Pain management
Analog A (e.g., 2-chloro derivative)sEH/FAAH< 30Enhanced analgesic effects
Analog B (e.g., 4-methyl derivative)sEH/FAAH< 40Potential anti-inflammatory agent

Mechanism of Action

The mechanism of action of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with proteins or enzymes, potentially inhibiting their activity. The ethylsulfonyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound differs from structurally related benzamide and benzo[d]thiazole derivatives in its substitution patterns:

Compound Name Key Substituents Biological Activity/Notes Reference
N-(2-(Benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide 3-(ethylsulfonyl)benzamide Hypothesized enhanced metabolic stability
TAK-632 analogues (e.g., 6b, 6d) Cyclopropanecarboxamide, fluoro Necroptosis inhibition (RIPK3 targeting)
Patent derivatives (e.g., coumarin-linked) Coumarin, acetamide Antibacterial, antimalarial
2-Amino thiazoles (e.g., 6a, 6f) Trifluoromethyl, fluoro Antimicrobial (inferred from substituents)
  • Ethylsulfonyl vs. Methyl/Trifluoromethyl : The ethylsulfonyl group in the target compound is bulkier and more polar than methyl or trifluoromethyl groups found in analogs (e.g., compounds 3l–3p in ). This may improve solubility and reduce cytochrome P450-mediated metabolism compared to trifluoromethyl groups .

Biological Activity

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide is a complex organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a benzothiazole moiety , a phenyl group , and an ethylsulfonyl-substituted benzamide , which contribute to its unique chemical reactivity and biological activity. The synthesis typically involves the reaction of 2-aminobenzothiazole with a benzoyl chloride derivative in the presence of a base, such as triethylamine, under controlled conditions.

Biological Activity Overview

Research indicates that benzothiazole derivatives, including this compound, exhibit a range of biological activities:

  • Antitumor Activity : Benzothiazole compounds have shown significant anti-cancer properties. For instance, derivatives have been reported to inhibit the proliferation of various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) .
  • Anti-inflammatory Effects : These compounds can modulate inflammatory pathways, reducing the activity of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in various inflammatory diseases .
  • Neuroprotective Properties : Some studies suggest that benzothiazole derivatives may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .

The mechanism of action for this compound involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or inflammation. For example, it can interact with acetylcholinesterase (AChE), which is vital for neurotransmitter regulation in Alzheimer's disease .
  • Cell Cycle Arrest and Apoptosis : Research has demonstrated that certain benzothiazole derivatives induce apoptosis in cancer cells and cause cell cycle arrest at specific phases. This effect is often assessed using assays that measure cell viability and apoptosis markers .
  • Protein-Ligand Interactions : The unique functional groups in the compound enhance its solubility and facilitate interactions with biological membranes, allowing it to effectively target proteins involved in disease processes.

Case Studies and Research Findings

Several studies have highlighted the biological activity of benzothiazole derivatives:

  • A study synthesized 25 novel benzothiazole compounds, including derivatives similar to this compound. These were evaluated for their anticancer properties, showing significant inhibition of cancer cell proliferation and migration .
  • Another investigation focused on the neuroprotective effects of benzothiazole derivatives, demonstrating their potential as AChE inhibitors with promising IC50 values indicating strong inhibitory activity against enzyme targets relevant to Alzheimer's disease .

Summary Table of Biological Activities

Biological ActivityMechanism/EffectReference
AntitumorInhibition of cancer cell proliferation
Anti-inflammatoryReduction in IL-6 and TNF-α levels
NeuroprotectiveAChE inhibition; potential for Alzheimer's treatment

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